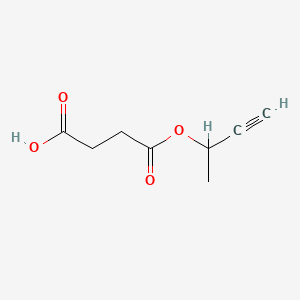

Succinic acid, 1-methyl-2-propynyl ester

Beschreibung

This compound is primarily recognized for its pesticidal properties, particularly as an active ingredient in formulations targeting harmful insects . The 1-methyl-2-propynyl group contributes to its bioactivity, likely enhancing its interaction with insect nervous systems or metabolic pathways.

Eigenschaften

CAS-Nummer |

102367-23-7 |

|---|---|

Molekularformel |

C8H10O4 |

Molekulargewicht |

170.16 g/mol |

IUPAC-Name |

4-but-3-yn-2-yloxy-4-oxobutanoic acid |

InChI |

InChI=1S/C8H10O4/c1-3-6(2)12-8(11)5-4-7(9)10/h1,6H,4-5H2,2H3,(H,9,10) |

InChI-Schlüssel |

MPFKIKJXEMXMNX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C#C)OC(=O)CCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Bernsteinsäure, 1-Methyl-2-propinyl-ester beinhaltet typischerweise die Veresterung von Bernsteinsäure mit 1-Methyl-2-propinol. Diese Reaktion kann durch saure Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure katalysiert werden. Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten zum Esterprodukt zu gewährleisten.

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von Bernsteinsäure, 1-Methyl-2-propinyl-ester kontinuierliche Durchflussreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu erhöhen. Die Verwendung von Festphasensäurekatalysatoren kann auch verwendet werden, um den Veresterungsprozess zu erleichtern und umweltfreundlicher zu gestalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Bernsteinsäure, 1-Methyl-2-propinyl-ester kann Oxidationsreaktionen eingehen, um verschiedene oxidierte Produkte zu bilden. Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Verbindung kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid zu den entsprechenden Alkoholen reduziert werden.

Substitution: Die Estergruppe in Bernsteinsäure, 1-Methyl-2-propinyl-ester kann unter geeigneten Bedingungen durch Nukleophile wie Amine oder Alkohole substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid und andere starke Oxidationsmittel.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Amine, Alkohole und andere Nukleophile.

Hauptprodukte, die gebildet werden:

Oxidation: Verschiedene oxidierte Derivate des Esters.

Reduktion: Entsprechende Alkohole.

Substitution: Substituierte Ester oder Amide.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Bernsteinsäure, 1-Methyl-2-propinyl-ester beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es als Substrat für Enzyme wirken, die an Stoffwechselwegen beteiligt sind. Die Estergruppe kann hydrolysiert werden, um Bernsteinsäure freizusetzen, die dann am Citratzyklus teilnehmen kann. Dieser Prozess ist für die Energieproduktion in Zellen unerlässlich.

Wirkmechanismus

The mechanism of action of succinic acid, 1-methyl-2-propynyl ester involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways. The ester group can undergo hydrolysis to release succinic acid, which can then participate in the citric acid cycle. This process is essential for energy production in cells.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

The following table summarizes key succinic acid esters and their properties, highlighting structural differences, applications, and research findings:

Note: Tentative formula/weight derived from structural analogs due to lack of direct data for the target compound.

Structural and Functional Comparisons

Substituent Effects on Bioactivity

- 1-Methyl-2-Propynyl Group : This substituent is critical for insecticidal efficacy. Similar carbamate derivatives (e.g., chlorbufam) with this group exhibit neurotoxic effects in pests, suggesting that the triple bond and methyl branching enhance membrane permeability or enzyme inhibition .

- Methyl and Alkenyl Groups : Dimethyl esters (e.g., succinic acid dimethyl ester) lack significant bioactivity but serve as intermediates in synthetic pathways . Alkenyl esters (e.g., dodecenylsuccinic ester) are valued in industrial applications for their surfactant and anti-corrosion properties .

Solubility and Stability

- Polar Substituents : Esters with hydrophilic groups (e.g., hydroxylated or carboxylated chains) exhibit higher aqueous solubility, as seen in octenyl succinic acid-GA ester, which is optimized for food-grade emulsification .

Biologische Aktivität

Succinic acid, 1-methyl-2-propynyl ester, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its metabolic pathways, antimicrobial properties, and potential applications in medicine and agriculture.

Succinic acid esters are derived from succinic acid, a dicarboxylic acid that plays a critical role in the Krebs cycle. The esterification process with 1-methyl-2-propynyl alcohol modifies its properties, enhancing its solubility and reactivity. This modification can influence its biological interactions and efficacy.

Metabolism and Biological Activity

Metabolic Pathways:

Research indicates that succinic acid esters are metabolized differently in various cell types. For instance, studies have shown that the metabolism of dimethyl succinate (a related compound) in myocytes is less efficient compared to hepatocytes or pancreatic islets. The oxidation of succinic acid methyl esters produces energy but does not significantly affect glucose catabolism in myocytes, suggesting a unique metabolic profile that may be beneficial under specific conditions such as ATP depletion .

Antimicrobial Properties:

The antimicrobial activity of succinic acid derivatives has been documented in various studies. Notably, compounds derived from microbial sources exhibit dual roles as antimicrobial peptides and anticancer agents. For example, bioactive compounds isolated from microbial extracts have shown significant antibacterial activity against multi-drug resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus, indicating a potential application in treating infections caused by resistant pathogens .

Case Studies

1. Antimicrobial Activity:

A study investigating the effects of succinic acid derivatives on bacterial growth found that these compounds could inhibit the growth of several pathogenic bacteria. The mechanism appears to involve interference with quorum sensing pathways, which are crucial for bacterial communication and virulence .

2. Antiproliferative Effects:

Another study highlighted the antiproliferative effects of succinic acid derivatives on cancer cell lines. The compounds demonstrated significant cytotoxicity against prostate cancer cells, suggesting their potential as therapeutic agents in oncology .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing succinic acid esters, including the 1-methyl-2-propynyl derivative?

- Methodological Answer : Succinic acid esters are typically synthesized via esterification reactions between succinic acid (or its anhydride) and alcohols under acidic catalysis. For example, malonic ester derivatives are prepared by reacting malonic acid with alcohols in the presence of dehydrating agents like sulfuric acid . For the 1-methyl-2-propynyl ester, a propargyl alcohol derivative (e.g., 1-methyl-2-propyn-1-ol) could react with succinic anhydride under reflux with a catalyst like pyridine or p-toluenesulfonic acid. Characterization via NMR and IR spectroscopy is critical to confirm ester bond formation and purity .

Q. How can researchers verify the structural identity and purity of succinic acid esters?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm ester linkages and substituents (e.g., methyl and propynyl groups).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to validate molecular weight and fragmentation patterns .

- Chromatography : HPLC or GC with standards to assess purity and detect byproducts .

- Elemental Analysis : Confirm empirical formula consistency .

Q. What are the recommended storage conditions for succinic acid esters to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Esters with unsaturated bonds (e.g., propynyl groups) are prone to polymerization; adding stabilizers like BHT (butylated hydroxytoluene) may be necessary. Monitor degradation via periodic FT-IR or TGA analysis .

Advanced Research Questions

Q. How do steric and electronic effects of the 1-methyl-2-propynyl group influence the reactivity of succinic acid esters in nucleophilic acyl substitution?

- Methodological Answer : The propynyl group introduces steric hindrance and electron-withdrawing effects due to its sp-hybridized carbon. This reduces nucleophilic attack at the ester carbonyl but may enhance electrophilicity in conjugated systems. Kinetic studies using UV-Vis spectroscopy or computational modeling (e.g., DFT) can quantify activation energies. Compare reactivity with analogs like ethyl or tert-butyl esters .

Q. What experimental strategies resolve contradictions in spectroscopic data for structurally similar succinic acid esters?

- Methodological Answer : Cross-validate data using multiple techniques:

- Isotopic Labeling : Deuterated analogs (e.g., succinic-2,2,3,3-d acid esters) clarify NMR signal assignments .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

- Tandem MS/MS : Differentiate isomers by fragmentation pathways .

Q. How can computational chemistry predict the thermal decomposition pathways of succinic acid esters?

- Methodological Answer : Use molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian software) to model bond dissociation energies and transition states. Compare predictions with experimental TGA-FTIR or pyrolysis-GC/MS data to validate decomposition mechanisms (e.g., β-scission of propynyl groups) .

Q. What role do succinic acid esters play in modulating biological activity, such as enzyme inhibition or drug delivery?

- Methodological Answer : Esters like dimethyl succinate enhance membrane permeability due to their lipophilicity. In vitro assays (e.g., fluorogenic substrate hydrolysis) can test esterase-mediated release of active succinic acid. For example, succinic acid dimethyl ester potentiates insulinotropic action by intracellular metabolism to succinate, which modulates mitochondrial function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.